Cinnoline picrate is the highly stable, crystalline picric acid salt of cinnoline (1,2-benzodiazine). While the free cinnoline base is notoriously difficult to handle due to its low melting point (39 °C) and severe tendency to liquefy upon atmospheric exposure, the picrate salt provides a robust, bench-stable alternative . In industrial and analytical procurement, this compound is primarily sourced as a high-purity precursor, an analytical reference standard, and a reliable intermediate for synthesizing complex diazine derivatives without the degradation and handling risks associated with the free base [1].
Attempting to substitute cinnoline picrate with free cinnoline or generic hydrochloride salts introduces significant process variability. Free cinnoline is highly hygroscopic, rapidly absorbing atmospheric moisture to form a degraded oil at room temperature, which compromises stoichiometric precision and shelf life . Furthermore, during de novo synthesis (e.g., Widman-Stoermer cyclization), isolating the free base directly often yields crude mixtures contaminated with unreacted starting materials. Cinnoline picrate circumvents these issues by enabling selective precipitation, ensuring reproducible purity and long-term stability that generic liquid or low-melting solid forms cannot match [1].
Cinnoline picrate offers a massive thermal and handling advantage over its free base counterpart. While free cinnoline is a low-melting solid (39 °C) that rapidly deliquesces into an oil upon exposure to ambient air, the picrate salt forms a stable, highly crystalline solid that remains non-hygroscopic at room temperature . This fundamental difference in physical state eliminates the handling difficulties and rapid degradation associated with the free base [1].
| Evidence Dimension | Melting point and atmospheric stability |
| Target Compound Data | Cinnoline picrate (Stable crystalline solid, non-hygroscopic) |
| Comparator Or Baseline | Free cinnoline (Low-melting solid, m.p. 39 °C, rapid liquefaction in air) |
| Quantified Difference | Transformation from a deliquescent low-melting solid to a bench-stable crystalline powder. |
| Conditions | Standard laboratory storage and handling conditions (25 °C, ambient humidity). |
Procurement of the picrate salt ensures accurate gravimetric dispensing and extended shelf life, preventing the stoichiometric errors caused by the free base's moisture absorption.
In the synthesis of 1,2-benzodiazines, isolating the target compound as a picrate salt provides a highly efficient purification pathway. Direct extraction of free cinnoline often results in co-elution with structurally similar byproducts and requires extensive chromatographic purification . In contrast, cinnoline picrate allows for direct, selective precipitation from complex reaction matrices, yielding a high-purity crystalline product that bypasses multi-step liquid-liquid extraction [1].
| Evidence Dimension | Isolation efficiency from crude synthetic mixtures |
| Target Compound Data | Cinnoline picrate (Crystallizes directly from complex reaction matrices with high purity) |
| Comparator Or Baseline | Free cinnoline (Requires extensive chromatographic purification, prone to yield loss) |
| Quantified Difference | Enables direct gravimetric isolation via precipitation, bypassing multi-step liquid-liquid extraction and chromatography. |
| Conditions | Post-reaction workup of Widman-Stoermer or Richter cinnoline syntheses. |
Bypassing complex purification steps reduces downstream processing time and solvent costs, making the picrate salt the preferred form for scaling up cinnoline derivatives.
For quality control and structural verification, cinnoline picrate serves as a superior analytical standard compared to alternative salts like cinnoline hydrochloride. The picrate derivative forms a stable molecular addition complex with a sharp, reproducible melting point, whereas hydrochloride salts are more prone to hydration and variable melting behavior depending on ambient humidity [1]. This makes the picrate form the definitive choice for precise thermal and spectroscopic calibration [2].
| Evidence Dimension | Suitability for precise melting point and spectroscopic calibration |
| Target Compound Data | Cinnoline picrate (Sharp, reproducible melting point, stable anhydrous complex) |
| Comparator Or Baseline | Cinnoline hydrochloride (Prone to hydration and variable melting behavior) |
| Quantified Difference | Provides a definitive, anhydrous crystalline standard for accurate structural confirmation. |
| Conditions | Analytical characterization and quality control assays. |
For QA/QC laboratories, procuring the picrate derivative guarantees a reliable, non-degrading reference material for validating cinnoline-containing pharmaceutical intermediates.
Because cinnoline picrate avoids the degradation and moisture-absorption issues of the free base, it is the ideal starting material for synthesizing biologically active 1,2-benzodiazine derivatives, ensuring exact stoichiometric control during complex coupling reactions .
The sharp melting point and bench-stable crystalline nature of cinnoline picrate make it a superior choice for use as an analytical standard in spectroscopic (NMR, IR) and thermal (DSC) calibration workflows, where the free base would introduce moisture-related artifacts [1].
In industrial scale-up of Richter or Widman-Stoermer syntheses, converting crude reaction mixtures into cinnoline picrate allows for efficient, solvent-sparing purification via selective precipitation, completely bypassing the need for large-scale column chromatography .